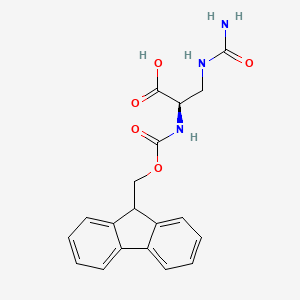

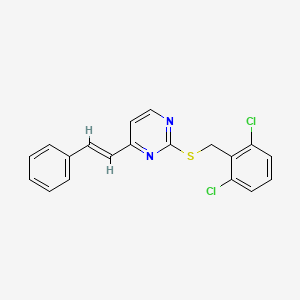

![molecular formula C14H16ClNO B2407582 [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride CAS No. 82487-45-4](/img/structure/B2407582.png)

[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride” is a chemical compound . It is used for pharmaceutical testing .

Physical and Chemical Properties Analysis

“this compound” appears as a powder . Its molecular weight is 249.74 . The compound has a boiling point of 348.3°C at 760 mmHg . The theoretical density is 1.081 g/cm³ . It has a refractive index of 1.581 .Applications De Recherche Scientifique

In Vivo Metabolism Studies

- Study on 4-bromo-2,5-dimethoxyphenethylamine Metabolism in Rats : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. This study contributes to understanding the metabolic pathways of similar compounds in living organisms (Kanamori et al., 2002).

Pharmacological Profiles

- Investigation of R-96544, a 5-HT2A Receptor Antagonist : Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist. They discovered its potential to inhibit platelet aggregation, indicating its importance in developing new therapeutic agents (Ogawa et al., 2002).

Monoamine Oxidase Inactivation

- New Class of Monoamine Oxidase B Inactivators : Ding and Silverman (1992) synthesized new compounds, including 4-(aminomethyl)-1- (methoxyphenyl)-2-pyrrolidinone hydrochlorides, which inactivated monoamine oxidase B. This contributes to the understanding of enzyme inactivation for therapeutic applications (Ding & Silverman, 1992).

Synthesis and Spectral Analysis

- Synthesis of New Benzylamino Coumarin Derivative : Dekić et al. (2020) conducted a reaction involving (4-methoxyphenyl)methanamine, resulting in a novel coumarin derivative. They also presented detailed spectral analysis, which is crucial for the development of new chemical entities (Dekić et al., 2020).

Biocatalytic Production Optimization

- Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol : Kavi et al. (2021) optimized the biocatalytic production of a significant molecule for drug intermediates using Lactobacillus senmaizuke. This research is vital for producing high-quality pharmaceutical intermediates (Kavi et al., 2021).

Photocytotoxicity Research

- Iron(III) Complexes for Photocytotoxicity in Red Light : Basu et al. (2014) synthesized Iron(III) complexes for studying photocytotoxic properties. This research is significant in the development of new therapeutic approaches for cancer treatment (Basu et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin.

Biochemical Pathways

If it acts similarly to 4-methoxyphenethylamine, it could affect the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and stress response.

Result of Action

If it acts similarly to 4-methoxyphenethylamine, its inhibition of maos could lead to increased levels of monoamines in the brain . This could potentially result in altered neurological processes and behaviors, depending on the specific monoamines affected.

Action Environment

For example, the activity of methenamine, another amine compound, is known to be dependent on the pH of the environment .

Propriétés

IUPAC Name |

[4-(4-methoxyphenyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12;/h2-9H,10,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPUDZBHVGASFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)

![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)

![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)

![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)

![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)

![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)